Dgk|AE-IN-1
Description
Overview of Diacylglycerol Kinase (DGK) Enzyme Family and Isoforms
Diacylglycerol kinases (DGKs) constitute a conserved family of intracellular lipid kinases that are pivotal in regulating cellular signaling pathways. um.esmdpi.com These enzymes are found across various organisms, from bacteria and yeast to plants and mammals, highlighting their fundamental biological importance. nih.govmdpi.com In mammals, the DGK family is notably diverse, comprising ten distinct isoforms that have been identified and categorized. oup.comguidetopharmacology.orgplos.org
The primary function of DGKs is to catalyze the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA), using ATP as the phosphate (B84403) donor. guidetopharmacology.orgwikipedia.org This enzymatic reaction is central to cellular signaling as it modulates the levels of two crucial lipid second messengers, DAG and PA. mdpi.comnih.gov By converting DAG to PA, DGKs effectively act as a molecular switch, terminating DAG-mediated signals while initiating those governed by PA. wikipedia.org
The dysregulation of DGK activity has been implicated in a variety of human diseases, including cancer, metabolic disorders, immune dysfunction, and neurological conditions, underscoring their therapeutic potential. um.esmdpi.com
The ten identified mammalian DGK isozymes are designated as α, β, γ, δ, ε, ζ, η, θ, ι, and κ. oup.complos.org They are classified into five distinct subtypes based on the presence of various regulatory and structural domains, which confer specific functions and localization within the cell. um.esnih.gov This structural diversity is further amplified by alternative splicing for several isoforms, including β, γ, δ, ζ, ι, and η. nih.gov
All mammalian DGKs share a conserved catalytic domain and at least two cysteine-rich C1 domains. mdpi.comnih.gov However, it is the unique combination of additional domains that defines each subtype: nih.govwikipedia.org
Type I (α, β, γ): Characterized by the presence of two calcium-binding EF-hand motifs and a recoverin homology domain at the N-terminus. mdpi.comnih.gov
Type II (δ, η, κ): Contain a pleckstrin homology (PH) domain at their N-terminus. nih.govoup.com DGKδ and DGKη also feature a sterile alpha motif (SAM) at their C-terminus. mdpi.comnih.gov
Type III (ε): This is the smallest and simplest isoform, lacking additional regulatory domains. mdpi.com It displays a preference for arachidonoyl-containing DAG species. nih.gov
Type IV (ζ, ι): Possess a myristoylated alanine-rich C-kinase substrate (MARCKS) homology domain, four ankyrin repeats, and a C-terminal PDZ-binding motif. nih.govwikipedia.org
Type V (θ): This isoform is unique in that it contains three C1 domains, a proline-rich region, and a Ras association (RA) domain embedded within a putative PH domain. nih.govwikipedia.org
Table 1: Classification and Key Domains of Mammalian DGK Isozymes
| Type | Isoforms | Key Regulatory Domains |
|---|---|---|
| I | α, β, γ | EF-hand motifs, Recoverin homology domain mdpi.comnih.gov |
| II | δ, η, κ | Pleckstrin homology (PH) domain, Sterile alpha motif (SAM) domain (in δ and η) nih.govoup.com |
| III | ε | None mdpi.com |
| IV | ζ, ι | MARCKS homology domain, Ankyrin repeats, PDZ-binding motif nih.govwikipedia.org |
| V | θ | Three C1 domains, Proline-rich region, Ras association (RA) domain nih.govwikipedia.org |
The core enzymatic function of all DGK isoforms is the ATP-dependent phosphorylation of diacylglycerol (DAG) to generate phosphatidic acid (PA). guidetopharmacology.orgwikipedia.org This reaction is a critical node in lipid signaling and metabolism. mdpi.com In resting cells, DGK activity is generally low, which allows DAG to be utilized for the synthesis of glycerophospholipids. wikipedia.org However, upon cellular stimulation through various receptors, the activity of DGKs increases, leading to the rapid conversion of DAG to PA. wikipedia.org
This enzymatic conversion serves two primary purposes in cellular signaling:
Attenuation of DAG signaling: By phosphorylating DAG, DGKs reduce its concentration at the cell membrane, thereby terminating the signals propagated by DAG-binding effector proteins. um.esnih.gov
Generation of PA signals: The product of the DGK reaction, PA, is itself a bioactive lipid second messenger that initiates a distinct set of downstream signaling events. um.esnih.gov
Therefore, DGKs are not merely terminating one signal but are actively involved in the propagation of another, highlighting their role as a critical signaling hub. um.es
Both diacylglycerol (DAG) and phosphatidic acid (PA) are pivotal lipid second messengers that regulate a multitude of cellular processes. mdpi.com
Diacylglycerol (DAG): DAG is generated at the cell membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) enzymes. nih.gov As a second messenger, DAG's primary role is to recruit and activate a specific set of proteins at the membrane. bmglabtech.com These effector proteins typically contain a C1 domain that recognizes and binds to DAG. pnas.org Key downstream targets of DAG include:
Protein Kinase C (PKC) isoforms: Activation of conventional and novel PKCs is a classic and well-studied outcome of DAG signaling, influencing processes like cell growth, proliferation, and differentiation. mdpi.combmglabtech.com
Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These proteins are activated by DAG and play a crucial role in the activation of the Ras/MAPK pathway. um.esfrontiersin.org
Munc13 proteins: Involved in the regulation of neurotransmitter release. nih.gov
Phosphatidic Acid (PA): The product of the DGK reaction, PA, also functions as a critical signaling molecule with its own set of effector proteins. um.esnih.gov PA can influence cellular processes by directly binding to target proteins or by altering the biophysical properties of the membrane, such as its curvature and charge. frontiersin.org Key cellular functions regulated by PA include:
Cell growth and proliferation: PA is known to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comoup.com
Membrane trafficking: PA plays a role in vesicle formation and transport. um.esnih.gov
Cytoskeletal organization: PA can influence the dynamics of the actin cytoskeleton.
The balance between DAG and PA levels, tightly controlled by DGK activity, is therefore essential for the proper orchestration of a wide array of cellular responses. oup.com
Historical Context and Significance of DGK Research in Cellular Biology
The journey of Diacylglycerol Kinase research began over half a century ago. The first enzymatic activity responsible for the synthesis of phosphatidic acid from DAG was described in 1959 by Lowell and Mabel Hokin. um.es However, it was not until 1990 that the first DGK isoform was purified and cloned by the research group of Hideo Kanoh, which provided the initial clues to the existence of distinct DGK species with important roles in cell regulation. um.esfrontiersin.org
Early research primarily focused on the role of DGKs in attenuating DAG-mediated signaling, particularly in the context of Protein Kinase C (PKC) activation. um.es The discovery of a large family of DGK isoforms with diverse structures suggested that their functions were far more complex and specific than initially thought. nih.gov
The development of genetically modified animal models, such as knockout mice for specific DGK isoforms, has been instrumental in uncovering the distinct physiological roles of each enzyme. um.esfrontiersin.org These studies have revealed the involvement of DGKs in a wide range of biological processes, including:
Immune system regulation: DGKα and DGKζ have been shown to be critical negative regulators of T-cell signaling. frontiersin.orgnih.gov
Nervous system function: DGKs are implicated in processes like synaptic transmission and photoreceptor transduction. um.esnih.gov
Metabolic control: Dysregulation of DGK activity has been linked to conditions like type II diabetes. oup.com
The growing understanding of the multifaceted roles of DGKs in both normal physiology and disease has positioned them as promising therapeutic targets for a range of human pathologies, including cancer, autoimmune diseases, and neurological disorders. um.esnih.gov The ongoing research in this field continues to unveil the intricate mechanisms by which these enzymes regulate cellular life. frontiersin.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H25F3N6O2S |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
N-[2-[(3S)-3-(aminomethyl)piperidin-1-yl]-4-phenoxy-3-(trifluoromethyl)phenyl]-2-pyridazin-4-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C27H25F3N6O2S/c28-27(29,30)23-22(38-19-6-2-1-3-7-19)9-8-20(24(23)36-12-4-5-17(13-31)15-36)34-25(37)21-16-39-26(35-21)18-10-11-32-33-14-18/h1-3,6-11,14,16-17H,4-5,12-13,15,31H2,(H,34,37)/t17-/m0/s1 |
InChI Key |
COWCRHWOKQJCGT-KRWDZBQOSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3)NC(=O)C4=CSC(=N4)C5=CN=NC=C5)CN |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3)NC(=O)C4=CSC(=N4)C5=CN=NC=C5)CN |
Origin of Product |
United States |
Molecular and Cellular Roles of Dgk Isoforms in Physiological and Pathophysiological Processes
DGK Isoforms in Immune Cell Function and Regulation
The immune system, with its intricate network of cellular activation and regulation, is profoundly influenced by the activity of DGK isoforms. In particular, DGKα and DGKζ have emerged as key regulators of immune cell function, maintaining the delicate balance between robust immune responses and self-tolerance. nih.govportlandpress.com
Regulation of T-cell Activation and Anergy by DGKα and DGKζ
DGKα and DGKζ are the predominant isoforms expressed in T cells and act as critical negative regulators of T-cell receptor (TCR) signaling. researchgate.netnih.gov Upon TCR engagement, the production of DAG is a key event that triggers downstream signaling cascades required for T-cell activation, proliferation, and effector function. frontiersin.orgnih.gov DGKα and DGKζ dampen these signals by converting DAG to PA, thereby preventing T-cell hyperactivation. nih.govnih.gov
Key Research Findings:
T-cell Activation: Mice deficient in either DGKα or DGKζ exhibit enhanced T-cell activation, characterized by increased proliferation and cytokine production in response to TCR stimulation. nih.govnih.gov This hyperactivity is attributed to the sustained levels of DAG, leading to prolonged activation of downstream pathways, including the Ras-ERK and PKCθ-NF-κB pathways. frontiersin.orgnih.gov
T-cell Anergy: T-cell anergy is a state of unresponsiveness induced by TCR stimulation in the absence of co-stimulatory signals, a crucial mechanism for maintaining peripheral tolerance. nih.gov Both DGKα and DGKζ are highly expressed in anergic T cells. nih.govmdpi.com Their activity is essential for inducing and maintaining this anergic state by selectively attenuating DAG-mediated signals. frontiersin.orgnih.gov Overexpression of DGKα can induce an anergy-like state in T cells. nih.gov
| DGK Isoform | Role in T-cell Activation | Role in T-cell Anergy | Key Downstream Pathways Affected |
|---|---|---|---|
| DGKα | Negative regulator; prevents hyperactivation | Promotes induction and maintenance of anergy | Ras-ERK, PKCθ-NF-κB |
| DGKζ | Negative regulator; prevents hyperactivation | Promotes induction and maintenance of anergy | Ras-ERK, PKCθ-NF-κB |
Influence of DGK Isoforms on Natural Killer (NK) Cell Activity
Natural Killer (NK) cells are crucial components of the innate immune system, responsible for recognizing and eliminating transformed and virally infected cells. Recent studies have indicated that DGK isoforms also play a regulatory role in NK cell function.
Genetic deletion of DGKζ in mice leads to enhanced NK cell function, including increased cytokine production and cytotoxicity against tumor cells. nih.govfrontiersin.org This suggests that, similar to its role in T cells, DGKζ acts as a negative regulator of activating receptor-mediated signaling in NK cells. nih.gov Conversely, the loss of DGKα does not appear to significantly impact NK cell effector functions, highlighting an isoform-specific role in regulating different lymphocyte populations. nih.gov The simultaneous inhibition of both DGKα and DGKζ has been shown to produce the most significant increases in both T cell and NK cell activity. bmj.com
DGK Involvement in Macrophage and Dendritic Cell Function
Macrophages and dendritic cells are professional antigen-presenting cells that are pivotal for initiating and shaping adaptive immune responses. DGKζ is the most prominently expressed isoform in macrophages. nih.gov
DGKζ has been shown to positively regulate Toll-like receptor (TLR)-induced production of proinflammatory cytokines in dendritic cells and macrophages. nih.govduke.edu This indicates that in these myeloid cell types, the product of DGK activity, PA, may act as a positive signaling molecule. nih.gov In contrast, some studies suggest that DGKζ can limit inflammatory cytokine production in certain contexts, such as in mouse models of juvenile arthritis and cytokine storm syndrome, by reducing STAT1 and STAT3 phosphorylation. nih.gov This highlights the complex and context-dependent role of DGKs in regulating macrophage and dendritic cell functions.
Role of DGKs in Cytokine Production and Immune Checkpoint Modulation
By controlling the intensity and duration of DAG signaling, DGKα and DGKζ significantly influence the production of key cytokines by T cells. nih.gov Enhanced signaling in DGK-deficient T cells leads to increased production of effector cytokines such as IL-2 and IFN-γ. nih.gov
Furthermore, emerging evidence links DGK activity to the regulation of immune checkpoint receptors, which are critical for preventing autoimmunity but can be exploited by tumors to evade immune destruction. DGKζ deficiency has been shown to limit the expression of the inhibitory receptor PD-1 on tumor-infiltrating T lymphocytes. nih.gov This is partly due to the enhanced IL-2 production in DGKζ-deficient T cells, which in turn suppresses PD-1 expression. nih.gov This finding suggests that targeting DGKζ could be a strategy to counteract T-cell exhaustion and enhance anti-tumor immunity.
DGK Isoforms in Cancer Biology and Progression
The role of DGKs extends beyond the immune system into the realm of cancer biology. Aberrant DGK expression and activity have been implicated in the development and progression of various cancers. mdpi.com
DGKα as a Regulator of Oncogenic Signaling Pathways
DGKα is highly expressed in several types of cancer cells, including glioblastoma, melanoma, and hepatocellular carcinoma, where it promotes tumor cell survival, proliferation, and invasion. nih.govmdpi.com Unlike its function in T cells where it primarily acts by consuming DAG, the pro-tumorigenic roles of DGKα in cancer cells are often mediated by the production of PA. mdpi.com PA can directly bind to and activate a variety of downstream effector proteins involved in oncogenic signaling. nih.gov
DGKα's Influence on Key Oncogenic Pathways:
Ras/Raf/MEK/ERK Pathway: In hepatocellular carcinoma, DGKα has been shown to enhance tumor progression by activating the MAPK pathway. mdpi.comnih.gov Specifically, DGKα-produced PA can promote the activation of Raf-1, a key upstream kinase in this cascade. mdpi.com Inhibition of DGKα leads to impaired MEK and ERK phosphorylation, thereby suppressing cancer cell proliferation. nih.govnih.gov
NF-κB Pathway: In melanoma cells, DGKα acts as an anti-apoptotic factor by activating the NF-κB signaling pathway. nih.gov This activation is mediated through atypical protein kinase C (PKC) ζ. nih.gov
mTOR Pathway: DGKα has been linked to the regulation of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and metabolism. nih.govaacrjournals.org PA produced by DGKα can directly bind to and activate mTOR, promoting cell proliferation and survival in cancer cells like glioblastoma. mdpi.comaacrjournals.org
HIF-1α Pathway: DGKα inhibition has been shown to decrease the activation of Hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that allows tumor cells to adapt and survive in the low-oxygen tumor microenvironment. nih.gov
| Oncogenic Pathway | Mechanism of DGKα Regulation | Consequence in Cancer Cells |
|---|---|---|
| Ras/Raf/MEK/ERK | PA-mediated activation of Raf-1 | Enhanced proliferation and tumor growth |
| NF-κB | Activation via atypical PKCζ | Inhibition of apoptosis and promotion of survival |
| mTOR | Direct binding and activation by PA | Increased cell growth, proliferation, and survival |
| HIF-1α | Activation is dependent on DGKα activity | Enhanced survival in hypoxic conditions |
Contribution of DGKs to Tumor Microenvironment Immunosuppression
Diacylglycerol kinase (DGK) isoforms, particularly DGKα and DGKζ, are significant contributors to the immunosuppressive tumor microenvironment (TME). nih.govresearchgate.net These isoforms act as crucial checkpoints that restrain the anti-tumor activity of cytotoxic immune cells. nih.gov Upregulation of DGKα has been observed in tumor-infiltrating lymphocytes (TILs) in human renal cell carcinoma, contributing to a diminished anti-tumor response. nih.govaacrjournals.org
The primary mechanism of immunosuppression by DGKα and DGKζ involves the downregulation of T-cell receptor (TCR) signaling. oup.commdpi.com Upon TCR engagement, DAG is produced and acts as a critical second messenger to activate downstream signaling pathways, such as Ras/ERK and PKC-NF-κB, which are essential for T-cell activation, proliferation, and effector functions. mdpi.comnih.gov DGKα and DGKζ dampen these signals by converting DAG to PA, thereby limiting the duration and intensity of the T-cell response. nih.govfrontiersin.org This enzymatic activity effectively establishes an activation threshold for T cells, which, when hyperactivated in the TME, leads to anergy or exhaustion. nih.govnih.gov
Inhibition of DGKα and DGKζ has been shown to restore the function of suppressed T cells and natural killer (NK) cells within the tumor milieu. nih.govfrontiersin.org Pharmacological or genetic inhibition of these isoforms can enhance the proliferation and cytokine production of CAR-T cells, making them more effective against tumors and less susceptible to the immunosuppressive factors present in the TME. portlandpress.com Notably, the inhibitory action of DGKs lies downstream of checkpoint molecules like PD-1, suggesting that DGK inhibitors could work synergistically with existing checkpoint blockade therapies to enhance anti-tumor immunity. nih.govnih.gov
Table 1: Role of DGK Isoforms in Tumor Immunosuppression
| DGK Isoform | Primary Immune Cell Type Affected | Mechanism of Action | Consequence of Inhibition |
| DGKα | T cells, NK cells | Downregulates TCR signaling by converting DAG to PA, leading to T-cell anergy and exhaustion. nih.govnih.govaacrjournals.orgnih.gov | Restores anti-tumor function of T cells and NK cells. nih.govfrontiersin.org Enhances efficacy of CAR-T cell therapy. portlandpress.com |
| DGKζ | T cells | Attenuates TCR signaling by metabolizing DAG, thereby limiting T-cell activation and promoting a hyporesponsive state. nih.govfrontiersin.org | Enhances T-cell mediated immunity against tumors. bmj.com Makes T cells resistant to immunosuppressive factors like TGFβ. portlandpress.com |
Anti-angiogenic Mechanisms Associated with DGK Modulation
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Diacylglycerol kinase α (DGKα) has been identified as a key regulator of angiogenesis, particularly in response to vascular endothelial growth factor (VEGF). nih.govnih.gov VEGF is a potent pro-angiogenic factor that stimulates the proliferation, migration, and organization of endothelial cells. nih.govfrontiersin.org
The activation of DGKα is a required step in VEGF-induced angiogenic signaling in vitro. nih.gov Studies have demonstrated that VEGF-A stimulates DGKα activity in endothelial cells. nih.gov The inhibition of DGKα, either through pharmacological agents like R59949 or through genetic approaches such as the expression of a dominant-negative mutant or siRNA-mediated downregulation, impairs VEGF-dependent chemotaxis, proliferation, and in vitro angiogenesis. nih.gov This suggests that DGKα activation is essential for both the migratory and proliferative responses of endothelial cells to VEGF. nih.gov
The accumulation of phosphatidic acid (PA), the product of DGK activity, can also regulate hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia and a promoter of angiogenesis. mdpi.com Treatment with the DGK inhibitor R59949 has been shown to impair hypoxia-induced accumulation of HIF-1α. mdpi.com Therefore, the modulation of DGK activity presents a potential anti-angiogenic strategy by interfering with both VEGF-mediated signaling and the cellular response to hypoxia. mdpi.comnih.gov
DGK Isoforms in Neurological and Synaptic Plasticity Mechanisms
DGK-1 Orthologs in Invertebrate Neurotransmission (e.g., Caenorhabditis elegans)
The nematode Caenorhabditis elegans provides a powerful model system for studying the fundamental roles of genes in the nervous system. The C. elegans genome contains an ortholog of diacylglycerol kinase, dgk-1, which has been shown to be crucial for regulating neuronal signaling and behavior. nih.govnih.gov
dgk-1 is expressed in the nervous system and is involved in terminating DAG signaling in vivo. nih.gov Loss-of-function mutations in dgk-1 lead to hyperactive locomotion and constitutive egg-laying, phenotypes consistent with excessive cholinergic synaptic transmission. umn.edu This suggests that DGK-1 plays a critical role in dampening neuronal signaling to maintain proper motor control.
Furthermore, recent research has implicated neuronal DGK-1 in the regulation of sleep. Forward genetic screens in C. elegans identified that mutations in dgk-1 lead to significantly disrupted developmentally timed sleep and stress-induced sleep. semanticscholar.orgresearchgate.net This finding highlights a conserved role for diacylglycerol signaling in sleep regulation. The research also revealed a counterbalance between DGK-1 and protein kinase C (PKC-1) in this process, where PKC-1 acts to counteract the effects of DGK-1. semanticscholar.org
Roles of Specific DGK Isoforms (e.g., DGKη, DGKθ) in Brain Function and Neurological Disorders
In the mammalian brain, specific DGK isoforms are abundantly expressed and have been linked to various aspects of brain function and neurological disorders. nih.gov
DGKη has been repeatedly identified as a susceptibility gene for bipolar disorder in genome-wide association studies. frontiersin.org Studies using DGKη-knockout mice have shown that these animals exhibit mania-like behaviors that are sensitive to lithium, a common treatment for bipolar disorder. frontiersin.org DGKη expression increases during the period of synapse formation in the brain, and it is found in key brain regions such as the cerebral cortex and hippocampus. frontiersin.org This isoform is also thought to be involved in the generation of polyunsaturated fatty acid-containing PA species in the brain. researchgate.net
DGKθ is predominantly expressed in excitatory neurons throughout the mammalian brain, both pre- and postsynaptically. nih.govfrontiersin.org It has been implicated as a regulator of synaptic vesicle endocytosis, a critical process for maintaining synaptic transmission, particularly during periods of high neuronal activity. frontiersin.org The kinase activity of DGKθ is essential for this function. frontiersin.org Genome-wide association studies have also suggested a potential link between DGKθ and Parkinson's disease. frontiersin.org
Table 2: Functions of DGKη and DGKθ in the Brain
| DGK Isoform | Primary Brain Regions | Cellular Function | Associated Neurological/Psychiatric Disorders |
| DGKη | Cerebral cortex, Hippocampus | Synapse formation, generation of specific PA species. frontiersin.orgresearchgate.net | Bipolar Disorder, Attention Deficit Hyperactivity Disorder (ADHD), Unipolar Depression, Schizophrenia. frontiersin.org |
| DGKθ | Cortex, Hippocampus, Cerebellum, Olfactory bulb, Midbrain | Regulation of synaptic vesicle endocytosis. frontiersin.org | Parkinson's Disease. frontiersin.org |
DGK Involvement in Inflammatory and Other Disease Mechanisms
DGK Regulation in Allergic Asthma and Airway Hyperresponsiveness
Diacylglycerol kinases, particularly the ζ isoform (DGKζ), have emerged as key regulators in the pathophysiology of allergic asthma. nih.govnih.gov Asthma is characterized by chronic airway inflammation and airway hyperresponsiveness (AHR), which leads to airway obstruction. nih.gov DGKζ acts as a negative regulator of DAG-mediated signaling in both immune cells and airway smooth muscle (ASM) cells, thereby influencing both the inflammatory and contractile components of asthma. nih.govphysiology.org
In T cells, DGKζ attenuates T-cell receptor (TCR) signaling, and its inhibition can prevent T helper 2 (Th2) cell differentiation, which is critical for allergic airway inflammation. nih.govnih.govmdpi.com Studies in mouse models of allergic asthma have shown that targeted deletion of DGKζ in T cells reduces type 2 airway inflammation. oup.comnih.gov
Interestingly, the role of DGKζ in AHR appears to be independent of its effects on inflammation. oup.comnih.gov Deletion of DGKζ specifically in ASM cells leads to decreased AHR without altering airway inflammation. oup.comnih.gov Pharmacological inhibition of DGK has been shown to diminish both airway inflammation and AHR in mice and also reduces bronchoconstriction in human airway samples. nih.gov The mechanism in ASM involves the regulation of Gq-coupled receptor signaling, where DGK inhibition perturbs the DAG:PA ratio, leading to a negative feedback inhibition of phospholipase C (PLC) activation and subsequent reduction in ASM contraction. atsjournals.orgnih.gov These findings suggest that DGK is a promising therapeutic target for asthma, with the potential to address both inflammation and AHR. nih.govnih.gov
Unable to Generate Article on "Dgk|AE-IN-1" Due to Lack of Scientific Literature in Specified Research Areas
Following a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific outline provided. The search revealed a significant disconnect between the specified compound and the required topics of metabolic diseases and plant biology.
While there is a substantial body of research on the broader family of Diacylglycerol kinase (DGK) enzymes and their roles in these areas, this information is not specific to "this compound."
Diacylglycerol Kinases in Metabolic Disease and Plant Science: A General Overview
For context, the DGK enzyme family, which "this compound" is presumed to inhibit, does have established roles in the areas mentioned in the user's outline.
DGK Isoforms in Metabolic Pathways and Disease: Research has implicated certain DGK isoforms in metabolic regulation and diseases like Type II Diabetes. DGKs are enzymes that convert diacylglycerol (DAG) into phosphatidic acid (PA), two crucial lipid signaling molecules. wikipedia.orgnih.gov An imbalance in DAG and PA levels, which can be modulated by DGK activity, is associated with various cellular dysfunctions. patsnap.com For instance, studies have identified that reduced expression and activity of the DGKδ (delta) isoform in skeletal muscle are linked to hyperglycemia-induced insulin (B600854) resistance, a hallmark of Type II Diabetes. nih.gov Furthermore, dysfunction of DGKα (alpha) and DGKγ (gamma) isoforms in pancreatic β-cells, leading to DAG accumulation, can impair insulin secretion, suggesting these enzymes are key molecules in the progression of Type II Diabetes. diabetesjournals.org
Research and Development of Diacylglycerol Kinase Dgk Inhibitors
Strategies for Inhibitor Discovery and Identification
The quest for potent and selective DGK inhibitors has led to the development and application of various discovery strategies, ranging from broad screening of chemical libraries to rational design based on enzyme structure.
High-throughput screening (HTS) has been instrumental in identifying novel DGK inhibitors from large chemical compound libraries. frontiersin.org Traditional DGK assays, which often involved the use of radioisotopes like [γ-32P]ATP and laborious techniques such as thin-layer chromatography, were not conducive to rapid screening. frontiersin.orgnih.gov To overcome these limitations, more simplified and automated assays have been established. For instance, a chemiluminescence-based assay was developed to facilitate HTS for DGKα inhibitors. frontiersin.orgnih.gov This method enabled the screening of a library containing 9,600 compounds, leading to the identification of several promising hits. frontiersin.orgnih.gov
One notable success from such a screening campaign is the discovery of CU-3, identified as a potent and selective inhibitor of DGKα. frontiersin.orgnih.gov Phenotypic screening represents another powerful HTS strategy, focusing on identifying compounds that produce a desired cellular effect without prior knowledge of the specific molecular target. This approach led to the discovery of dual inhibitors of DGKα and DGKζ. nih.gov By focusing on the functional outcome, such as the modulation of T-cell cytokine production, researchers can uncover compounds with unique activity profiles that might be missed in target-based assays. nih.gov
Achieving isoform selectivity is a major challenge in the development of DGK inhibitors due to the high degree of similarity in the catalytic domains across the ten isoforms. frontiersin.org Structure-based drug design, which relies on the three-dimensional structure of the target enzyme, offers a rational approach to designing selective inhibitors. chemistryofcures.com Although obtaining crystal structures for mammalian DGKs has been challenging, computational modeling and the use of existing structural information, such as the crystal structure of the DGKα EF-hand domains (PDB ID: 6IIE), have guided these efforts. preprints.orgresearchgate.net
The design of selective inhibitors often involves targeting unique structural features or binding pockets of a specific isoform. For example, the C1 domains of DGKs, which were initially thought to be primarily involved in DAG binding, have been identified as potential ligand-binding sites that could be exploited for developing isoform-selective inhibitors. nih.govresearchgate.net Chemical proteomics has been a valuable tool in mapping these ligand-binding sites, revealing that some inhibitors bind to regions distinct from the ATP-binding pocket. nih.govresearchgate.net For instance, the inhibitor ritanserin (B1680649) was found to interact with the atypical C1 domain of DGKα. nih.gov This discovery has opened new avenues for designing fragments that bind to these unique sites, potentially leading to inhibitors with enhanced selectivity. nih.gov
The development of dual inhibitors, such as those targeting both DGKα and DGKζ, has also been a focus, particularly for applications in cancer immunotherapy where modulating both isoforms can have synergistic effects. nih.govbmj.com The strategy here involves identifying compounds that can effectively bind to common or similar features in the active sites of both isoforms while avoiding interaction with other DGKs. nih.gov
| Inhibitor | Discovery Strategy | Selectivity Profile | Reference(s) |
| CU-3 | High-Throughput Screening | Selective for DGKα | frontiersin.orgnih.gov |
| ASP1570 | High-Throughput Screening & Optimization | Potent inhibitor of DGKζ; also inhibits DGKι at higher concentrations. | aacrjournals.org |
| BMS-502 | Phenotypic Screening | Dual inhibitor of DGKα and DGKζ | nih.gov |
| Ritanserin | Identified through screening | Inhibits DGKα; minimal activity against other isoforms reported in some studies. | nih.gov |
Characterization of DGK Inhibitor Mechanisms of Action
Understanding how DGK inhibitors exert their effects at the molecular and cellular levels is crucial for their development as therapeutic agents. This involves studying their binding to the enzyme, their impact on lipid signaling, and their influence on downstream cellular pathways.
DGK inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition. scbt.comnih.gov The binding mode of an inhibitor determines its kinetic profile and its interaction with the enzyme's substrates, ATP and DAG.
For example, the DGKα-selective inhibitor CU-3 was found to be a competitive inhibitor with respect to ATP, meaning it binds to the ATP-binding site of the enzyme and competes with the natural substrate. nih.gov In contrast, it did not compete with diacylglycerol or phosphatidylserine. nih.gov The inhibitor R59022 is a selective inhibitor of DGKα that binds to the ATP-binding site, preventing the enzyme's activity. chemistryofcures.com Its structural analog, R59949, is a potent inhibitor of DGKβ that blocks DAG binding by interacting with the C1 domain. chemistryofcures.com
Chemical proteomics studies have provided deeper insights into the binding sites of DGK inhibitors. nih.govresearchgate.net These studies have revealed that the ATP-binding motif of DGKs is distinct from that of protein kinases, and they have identified a novel region within the catalytic domain, termed DAGKa, that contributes to ATP binding. researchgate.net The inhibitor ritanserin exhibits an unusual binding mode, with interactions at both the atypical C1 domain and the catalytic domain, distinct from the ATP-binding pocket. nih.gov This suggests a mixed competitive mechanism of inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-ATP complex. nih.gov
The structural basis for the regulation of DGK activity is also a key area of investigation. For instance, DGKθ is known to be activated by protein-protein interactions, such as binding to activated RhoA, which inhibits its kinase activity. frontiersin.org Understanding these regulatory interactions is essential for designing inhibitors that can effectively modulate enzyme function in a cellular context.
| Inhibitor | Binding Site/Mechanism | Kinetic Profile | Reference(s) |
| CU-3 | Binds to the catalytic region, targeting the ATP-binding site. | Competitive with ATP. | nih.gov |
| R59022 | Binds to the ATP-binding site. | Prevents enzyme activity. | chemistryofcures.com |
| R59949 | Binds to the C1 domain. | Blocks DAG binding. | chemistryofcures.com |
| Ritanserin | Interacts with the atypical C1 domain and catalytic domain, distinct from the ATP pocket. | Mixed competitive inhibition. | nih.gov |
By inhibiting DGK activity, these compounds directly alter the cellular balance of two critical lipid second messengers: diacylglycerol (DAG) and phosphatidic acid (PA). The primary and expected effect of DGK inhibition is the accumulation of DAG and a corresponding decrease in PA levels. patsnap.com This shift in the DAG/PA ratio has profound consequences for cellular signaling. patsnap.comatsjournals.org
Studies have demonstrated that treatment with DGK inhibitors leads to a measurable increase in cellular DAG levels. nih.gov For instance, the DGK inhibitor RI was shown to cause a consistent, albeit modest, increase in DAG levels in treated cells. nih.gov Similarly, in human airway smooth muscle (HASM) cells, stimulation with histamine (B1213489) increased the DAG:PA ratio, and this increase was further potentiated by pretreatment with a DGK inhibitor. atsjournals.org However, the effects can be complex. In some contexts, a DGK inhibitor surprisingly led to a reduction in cellular DAG, suggesting feedback mechanisms or off-target effects. researchgate.net
The source of the altered lipid species is also an important consideration. Lipidomic analysis has suggested that the increased DAG and PA levels following inhibitor treatment may originate from the hydrolysis of phosphatidylcholine (PC), as the fatty acyl compositions of the affected DAG and PA species matched those of the most abundant PC species. nih.gov
The precise modulation of DAG and PA levels is critical, as both lipids act as signaling molecules that regulate a diverse array of cellular processes. atsjournals.orgmdpi.com Therefore, DGK inhibitors serve as powerful tools to dissect the specific roles of DAG and PA in various signaling pathways.
The altered balance of DAG and PA resulting from DGK inhibition has a cascading effect on numerous intracellular signaling pathways. One of the most well-documented downstream effects is the modulation of the Ras/ERK (extracellular signal-regulated kinase) pathway, which is a key regulator of cell proliferation, differentiation, and survival. mdpi.com
DAG is a crucial activator of Ras guanyl nucleotide-releasing proteins (RasGRPs), which in turn activate Ras and the downstream MAPK/ERK cascade. mdpi.com By increasing DAG levels, DGK inhibitors can enhance and sustain signaling through the Ras/ERK pathway. frontiersin.orgresearchgate.net This has been observed in various cell types, including T cells, where DGK inhibition potentiates T-cell receptor (TCR)-driven ERK activation. bmj.comportlandpress.com For example, treatment of T cells with DGK inhibitors led to increased ERK phosphorylation upon TCR stimulation. bmj.com Similarly, in Jurkat T cells, DGK inhibitors promoted Ras/ERK signaling and the transcription of AP-1, a downstream target of the ERK pathway. researchgate.net
The activation of the ERK pathway by DGK inhibitors has significant functional consequences. In the context of cancer, DGKα has been shown to enhance hepatocellular carcinoma proliferation by activating the ERK pathway. mdpi.com In T cells, the enhancement of ERK signaling through DGK inhibition can overcome anergy (a state of T-cell non-responsiveness) and boost anti-tumor immune responses. mdpi.comportlandpress.com
Beyond the ERK pathway, DGK inhibition also impacts other signaling cascades. For instance, DGKα has been implicated in the activation of the NF-κB pathway through protein kinase C (PKC) ζ, and in modulating the mTOR pathway. mdpi.comphysiology.orgresearchgate.net The intricate interplay between DGK activity and these fundamental signaling networks underscores the therapeutic potential of DGK inhibitors in a wide range of diseases.
Investigation of Substrate Acyl Chain Specificity in DGK Inhibition
The ten identified mammalian DGK isoforms are categorized into five classes based on their structural features. A key distinguishing characteristic among these isoforms is their substrate specificity, particularly concerning the acyl chains of the DAG molecule. csic.es
Most DGK isoforms exhibit limited selectivity for the fatty acid chains of DAG. medchemexpress.com However, DGKε stands out as a unique isoform with a pronounced preference for DAG species containing an arachidonoyl group at the sn-2 position, such as 1-stearoyl-2-arachidonoyl-glycerol (SAG). medchemexpress.commedchemexpress.comnih.gov This specificity is vital for its function within the phosphatidylinositol (PI) cycle, a fundamental pathway for the synthesis and recycling of phosphoinositides. medchemexpress.comnih.gov The enrichment of PI lipids with their characteristic 1-stearoyl-2-arachidonoyl acyl chains is, in part, attributed to the substrate acyl chain specificity of DGKε. nih.gov
Research has shown that the nature of the acyl chain at the sn-1 position also influences DGKε activity, though to a lesser extent than the sn-2 position. nih.gov For instance, DGKε can differentiate between 1-stearoyl-2-arachidonoyl-DAG and 1-palmitoyl-2-arachidonoyl-DAG. nih.gov Interestingly, DGKζ, another isoform, does not show such discrimination among DAGs with different acyl chains. nih.govCurrent time information in ڈیرہ غازی خان ڈویژن, PK. The development of isoform-specific inhibitors is crucial for dissecting the precise roles of each DGK isoform in cellular processes. medchemexpress.com While general DGK inhibitors like R59022 and R59949 have been available, the quest for isoform-specific compounds continues to be an active area of research. medchemexpress.comoncotarget.com
The compound Dgk|AE-IN-1 has been identified as an inhibitor of DGKα and DGKζ. medchemexpress.com However, detailed public-domain scientific literature specifically outlining its use in the investigation of substrate acyl chain specificity is not currently available. Such studies would typically involve assessing the inhibitory potency of this compound against different DGK isoforms in the presence of various DAG substrates with defined acyl chains. This would help determine if the inhibitor's efficacy is influenced by the same substrate structural features that govern enzyme activity, providing insights into its mechanism of action and potential for isoform-selective targeting.
Structure-Activity Relationship (SAR) Studies of DGK Inhibitor Classes
The development of potent and selective DGK inhibitors relies heavily on understanding the relationship between the chemical structure of a compound and its biological activity. This is achieved through systematic medicinal chemistry efforts, including rational design, chemical modifications, and the synthesis of analog libraries.
Rational Design and Chemical Modifications for Potency and Selectivity
Rational drug design aims to create new molecules with specific biological functions based on the known three-dimensional structure of the target protein. scispace.commdpi.comtrb.orgnih.govnih.gov In the context of DGK inhibitors, this would involve using the crystal structures of DGK isoforms to design compounds that fit snugly into the active site or allosteric pockets, thereby blocking their function. oncotarget.com However, a significant challenge in the field has been the lack of crystal structures for most mammalian DGKs, which has limited structure-based design approaches. oncotarget.com
Despite these limitations, researchers have made progress through other means. For example, identifying the minimal region of existing inhibitors necessary for activity can guide the design of new, more potent, and selective compounds. This was the case for the inhibitor R59022, where a conserved region was identified as essential for targeting DGK activity. researchgate.net
For a compound like This compound , a rational design strategy would likely have involved iterative chemical modifications to a lead compound. These modifications would aim to enhance its binding affinity for the target DGKs (DGKα and DGKζ) while minimizing interactions with other kinases to improve selectivity. insilico.com Unfortunately, specific details regarding the rational design and the specific chemical modifications that led to the development of this compound are not extensively documented in publicly accessible scientific literature.
Analog Synthesis and Derivatives Research
A common strategy in drug discovery is the synthesis of a series of analogs, or derivatives, of a promising lead compound. nih.govmdpi.combenthamscience.combeilstein-journals.orgeurekaselect.com By making systematic changes to the core structure of the molecule and evaluating the biological activity of each new analog, chemists can build a structure-activity relationship (SAR) profile. acs.orgdrugdesign.orgnih.gov This profile helps to identify which parts of the molecule are crucial for its activity and which can be modified to improve properties like potency, selectivity, and metabolic stability.
For This compound , which has been identified as a T-cell activator through its inhibition of DGKα and DGKζ, a focused analog synthesis program would be a logical next step in its development. medchemexpress.comglpbio.com Such a program would involve creating a library of related compounds by, for example, altering the substituents on the aromatic rings or modifying the core heterocyclic structure. Each new analog would then be tested for its inhibitory activity against DGKα, DGKζ, and other DGK isoforms, as well as other kinases, to assess both potency and selectivity.
The data gathered from these experiments would be compiled to understand the SAR for this class of inhibitors. For instance, it might be found that a specific chemical group at a particular position is essential for high potency against DGKζ, while a different modification at another position enhances selectivity over DGKα. This information is invaluable for the design of next-generation inhibitors with improved therapeutic potential. While the patent literature mentions this compound (as example 25 in patent WO2020006018A1), a detailed public account of its analog synthesis and the resulting SAR is not available. glpbio.com
Below is a table summarizing the properties of this compound and other mentioned DGK inhibitors.
| Compound Name | Target(s) | IC₅₀ Values | Key Research Area |
| Dgk | AE-IN-1 | DGKα, DGKζ | DGKα: 0.65 µM, DGKζ: 0.25 µM medchemexpress.com |
| R59022 | DGK (general) | Not specified | General DGK inhibition oncotarget.com |
| R59949 | DGK (more efficient on type I) | Not specified | General DGK inhibition oncotarget.com |
| CU-3 | DGKα-selective | Not specified | Cancer cell proliferation, T-cell activity nih.gov |
| GS-9911 | DGKα | Not specified | Immune checkpoint inhibition, Antineoplastic activity cancer.gov |
Preclinical Research Methodologies and Models in Dgk Inhibitor Studies
In Vitro Cellular Models
The selection of appropriate cell lines is critical for studying the specific roles of DGK isoforms, which exhibit distinct expression patterns and functions across different cell types and diseases. pnas.org Human Embryonic Kidney 293 (HEK293) cells are frequently used for the recombinant expression of human DGK proteins, allowing for controlled studies of individual isoform pairs. rsc.org This approach is valuable for chemical proteomic evaluations and for understanding the interactions of DGK inhibitors with their targets in a cellular environment. rsc.org
In the context of immunology, T-cells, particularly the Jurkat T-cell line, are a cornerstone for investigating the roles of DGKα and DGKζ in T-cell receptor (TCR) signaling. um.esaai.orgmdpi.comnih.gov These cells express high levels of DGKα and DGKζ, making them an excellent model to study how these isoforms negatively regulate T-cell activation. um.esbmj.com For instance, Jurkat T-cells have been instrumental in demonstrating that the inhibition of both DGKα and DGKζ is necessary for optimal T-cell activation. aacrjournals.org Furthermore, primary human T-cells are used to validate findings from cell lines and to assess the effects of DGK inhibitors on effector functions. bmj.combmj.com
Cancer cell lines are extensively used to explore the role of DGKs in oncology. For example, the SW480 colon cancer cell line, which expresses DGKα and DGKζ, has been used to show that DGKα is necessary for cancer cell growth in 3D cultures. oncotarget.com Glioblastoma cell lines have been used to demonstrate that DGKα inhibition can induce apoptosis. aacrjournals.orgaacrjournals.org Similarly, melanoma, hepatocellular carcinoma, and pancreatic cancer cell lines have been used to show the pro-apoptotic and anti-viability effects of DGKα inhibitors. mdpi.comresearchgate.net The choice of cancer cell line is often guided by the expression levels of specific DGK isoforms, as a positive correlation has been observed between DGKα expression and sensitivity to its inhibitors. researchgate.net
Table 1: Cell Lines Used in DGK Inhibitor Research
| Cell Line | DGK Isoform(s) Studied | Research Context | Key Findings |
|---|---|---|---|
| HEK293 | Various recombinant isoforms | General DGK function, inhibitor screening | Allows for controlled expression and study of individual DGK isoforms. rsc.org |
| Jurkat T-cells | DGKα, DGKζ | T-cell activation and signaling | Inhibition of DGKα and DGKζ enhances T-cell activation. um.esaai.org |
| SW480 (Colon Cancer) | DGKα, DGKζ | Cancer biology | DGKα is crucial for 3D tumor growth. oncotarget.com |
| Glioblastoma Cell Lines | DGKα | Cancer therapy | DGKα inhibition induces apoptosis in cancer cells. aacrjournals.orgaacrjournals.org |
| Melanoma Cell Lines (e.g., AKI) | DGKα | Cancer therapy | DGKα inhibitors induce apoptosis and reduce cell viability. researchgate.net |
| Hepatocellular Carcinoma Cell Lines (e.g., HepG2) | DGKα | Cancer therapy | DGKα inhibitors induce apoptosis. mdpi.com |
| Pancreatic Cancer Cell Lines | DGKα | Cancer therapy | DGKα inhibitors enhance caspase 3/7 activity and reduce viability. researchgate.net |
| Primary Human T-cells | DGKα, DGKζ | Immunology, Immunotherapy | Dual inhibition of DGKα and DGKζ synergistically enhances IL-2 production. bmj.comnih.gov |
A variety of functional assays are employed to quantify the impact of DGK inhibitors on T-cell functions. T-cell activation is often assessed by measuring the expression of activation markers like CD69 and the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFNγ). aacrjournals.orgbmj.com For instance, the compound Dgk|AE-IN-1, also referred to as DGK-IN-1, has been shown to activate the expression of IFNγ in human CD8+ T-cells and whole blood. medchemexpress.com The dual inhibition of DGKα and DGKζ has been demonstrated to synergistically enhance IL-2 production in T-cells. nih.gov
T-cell proliferation assays are used to determine the effect of DGK inhibitors on the expansion of T-cell populations upon stimulation. nih.gov Cytotoxicity assays measure the ability of T-cells to kill target cells, such as tumor cells. bmj.com For example, studies have shown that treatment of mouse OT-I cells with DGK inhibitors enhanced their cytotoxicity against MC38-OVA tumor cells. bmj.com Furthermore, DGK inhibition has been found to enhance both allogeneic T-cell and NK cell-mediated killing in co-culture assays. aacrjournals.org
In cancer research, DGK inhibitors are evaluated for their ability to induce apoptosis (programmed cell death) and to inhibit cell migration and invasion, which are critical processes in metastasis. The induction of apoptosis is a key therapeutic goal, and studies have shown that DGKα inhibitors can trigger apoptosis in various cancer cell lines, including glioblastoma, melanoma, and hepatocellular carcinoma. aacrjournals.orgmdpi.comresearchgate.net This is often measured by assessing caspase 3/7 activity and DNA fragmentation. researchgate.net
The inhibition of DGKα has also been linked to a reduction in cell migration and invasion. mdpi.com For example, in endometrial cancer cells, the DGK inhibitor R59949 was shown to decrease cell migration. mdpi.com Similarly, novel DGKα inhibitors have been found to decrease cell migration in other cancer cells. mdpi.com These effects are often mediated through the regulation of signaling pathways that control the cytoskeleton and cell adhesion, such as the Rac1/Fox01 and Rho GTPase pathways. mdpi.com
Lipidomics and proteomics are powerful tools used to gain a deeper understanding of the signaling pathways affected by DGK inhibition. acs.org Lipidomics analysis allows for the quantification of changes in lipid second messengers, such as diacylglycerol (DAG) and phosphatidic acid (PA), following treatment with DGK inhibitors. researchgate.net For instance, liquid chromatography-mass spectrometry has been used to show that DGKα inhibitors attenuate the production of specific PA molecular species, which is correlated with the induction of apoptosis in melanoma cells. researchgate.net
Quantitative chemical proteomics is employed to identify the on-target and off-target effects of DGK inhibitors and to map their binding sites within the proteome. acs.orgnih.gov This approach has been crucial in deconstructing widely used DGKα inhibitors to identify the structural regions responsible for off-target activity. acs.org Proteomic studies have also helped to reveal the architecture of the DGKα active site, providing valuable information for the design of more selective inhibitors. acs.orgnih.gov Furthermore, proteomics can be used to analyze changes in protein phosphorylation and expression downstream of DGK inhibition, providing insights into the affected signaling cascades, such as the MAPK/ERK and Akt/mTOR pathways. aacrjournals.orgmdpi.com
In Vivo Animal Models
To understand the physiological functions of different DGK isoforms, researchers have generated and studied various genetic knockout and knockdown animal models. These models, which include mice, the nematode Caenorhabditis elegans, and the yeast Saccharomyces cerevisiae, have provided invaluable insights into the non-redundant roles of DGK isoforms. um.es
Mouse models with targeted deletions of specific DGK genes have been particularly informative. For example, DGKα-deficient mice exhibit hyperactive T-cells that are resistant to anergy, a state of immune unresponsiveness. aacrjournals.orgnih.gov Similarly, DGKζ knockout mice also show enhanced T-cell responses. pnas.orgnih.gov The generation of mice lacking both DGKα and DGKζ has revealed dramatic defects in thymocyte development, underscoring the synergistic roles of these isoforms in T-cell biology. um.esfrontiersin.org DGKδ knockout mice have been shown to have defects in epidermal growth factor receptor (EGFR) signaling. pnas.org
Studies in C. elegans have demonstrated the negative regulation of UNC13, a protein involved in neurotransmitter release, by the DGKθ orthologue DGK-1. um.es In the fruit fly Drosophila melanogaster, the rdgA gene, which encodes a DGK isoform, has been shown to be critical for photoreceptor cell function. um.es These diverse genetic models have been instrumental in dissecting the complex and isoform-specific functions of the DGK family of enzymes.
Table 2: Compound Names Mentioned in the Article | Compound Name | |---| | this compound (DGK-IN-1) | | R59022 | | R59949 | | CU-3 | | Compound A | | Ritanserin (B1680649) | | AMB639752 | | INCB177054 | | ASP1570 | | BAY 2965501 | | BAY2862789 |
Disease-Specific Preclinical Models (e.g., cancer xenograft models, allergic asthma mouse models, neurological disease models)
Preclinical evaluation of Diacylglycerol Kinase (DGK) inhibitors utilizes a variety of disease-specific animal models to assess therapeutic potential. These models aim to replicate key aspects of human diseases in which DGKs are implicated.
Cancer Xenograft Models: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are crucial for studying cancer therapies. livingtumorlab.com These models maintain the heterogeneity and microenvironment of the original human tumor. livingtumorlab.com For instance, DGK knockout in CAR-T cells has been shown to cause significant regression of glioblastoma tumors in xenograft mouse models, highlighting the therapeutic potential of DGK inhibition in cancer. nih.gov Specifically, DGKα and DGKζ have been identified as negative regulators that prevent T-cell-dependent tumor elimination in mouse melanoma models. nih.gov The efficacy of DGK inhibitors is being tested in syngeneic murine tumor models, where oral administration has shown T-cell-dependent efficacy. aacrjournals.org
Allergic Asthma Mouse Models: Mouse models are instrumental in asthma research. frontiersin.org These models often use allergens like ovalbumin (OVA) to induce an allergic inflammatory response characterized by airway hyperresponsiveness (AHR) and eosinophil infiltration. nih.govresearchgate.net Studies using DGKζ knockout mice have demonstrated reduced type 2 airway inflammation and resistance to AHR induction. oup.com Similarly, pharmacological inhibition of DGKα with the inhibitor R59949 reduced both airway inflammation and AHR in a mouse asthma model. nih.gov A DGKα DNA vaccine has also been shown to relieve allergic airway inflammation in an OVA-induced asthma model in mice. nih.gov
Neurological Disease Models: Animal models are essential for understanding the complex pathogenesis of neurological disorders. nih.govunige.ch Genetically modified swine are emerging as important models for human neurological diseases like Huntington's, Alzheimer's, and Parkinson's due to their anatomical and physiological similarities to humans. plos.org In the context of DGKs, which are highly expressed in the brain, models of diseases like absence epilepsy are used to study genetic interactions and disease modifiers. nih.gov While direct studies using specific DGK inhibitors in these models are an emerging area, the high expression of isoforms like DGKα and DGKβ in neurons suggests their potential as therapeutic targets. um.es AAV-mediated gene expression is a common technique used to create models for neurological diseases by introducing genes with specific mutations into wild-type animals. mdpi.com
Assessment of Immunological Responses in Animal Models
Evaluating the effect of DGK inhibitors on the immune system is a critical component of preclinical studies. Animal models allow for detailed assessment of immunological responses to these inhibitors.
Key immunological parameters assessed include:
T-Cell Activation and Function: DGKα and DGKζ are known negative regulators of T-cell receptor (TCR) signaling. nih.govmdpi.com Inhibition of these isoforms is expected to enhance T-cell activation. In mouse models, this is measured by analyzing the proliferation of T-cells, their cytokine production profile (e.g., IFN-γ, IL-2, IL-4, IL-13), and their cytotoxic activity against target cells. nih.govfrontiersin.org For example, in asthmatic mice, administration of a DGKα plasmid significantly reduced IL-13 levels and increased IFN-γ in bronchoalveolar lavage fluid (BALF). nih.gov
Immune Cell Infiltration: In cancer and inflammation models, the infiltration of various immune cells into the target tissue (e.g., tumor or lung) is quantified. This is often done using immunohistochemistry or flow cytometry to identify and count populations like CD8+ cytotoxic T-cells, regulatory T-cells (Tregs), and eosinophils. nih.govnih.gov
Antibody Production: In models of allergy or autoimmunity, the levels of specific immunoglobulins, such as IgE, are measured. nih.gov DGKζ deficiency, for instance, has been linked to enhanced allergic responses with elevated peanut-specific IgE production in mouse models of hypersensitivity. nih.gov
T-Cell Anergy and Exhaustion: DGKα upregulation is associated with T-cell anergy (a state of unresponsiveness) and exhaustion, particularly within the tumor microenvironment. nih.govnih.gov Preclinical studies assess whether DGK inhibitors can reverse these states, often by measuring the re-invigoration of T-cell function and changes in gene expression associated with exhaustion, such as PD-1. nih.gov
A summary of DGK isoform effects on different immune cells is presented below.
| DGK Isoform | Effect on Immune Cell Function | Reference |
| DGKα | Negatively regulates T-cell receptor response; inhibition can restore cytotoxic function. | nih.govmdpi.com |
| DGKζ | Negatively regulates T-cell function; deficiency can lead to hyperactivatable T-cells. | nih.gov |
| DGKα & ζ | Inhibit the suppressive activity of regulatory T-cells (Tregs). | nih.gov |
| DGKζ | Deficiency in macrophages and dendritic cells can impair inflammatory cytokine secretion (IL-12, TNF). | nih.gov |
Pharmacodynamic Endpoints in Preclinical Efficacy Studies
Pharmacodynamic (PD) endpoints are used to measure the biological effect of a drug on the body and to establish a dose-response relationship. In preclinical studies of DGK inhibitors, these endpoints serve as proof of target engagement and mechanism of action. aacrjournals.org
Common PD endpoints include:
Target Occupancy and Inhibition: Measuring the direct binding of the inhibitor to the DGK enzyme or assessing the inhibition of its enzymatic activity in tissues or cells isolated from the treated animal.
Biomarker Modulation: Quantifying changes in downstream signaling molecules. Since DGKs convert diacylglycerol (DAG) to phosphatidic acid (PA), a key PD endpoint is the measurement of DAG and PA levels in target tissues. aai.orgnih.gov Inhibition of DGK is expected to increase DAG levels.
Cellular and Physiological Changes: Assessing functional outcomes that are direct consequences of DGK inhibition. In immuno-oncology studies, this includes measuring the activation of T-cells (e.g., phosphorylation of ERK) and the production of effector cytokines. nih.govaacrjournals.org In asthma models, a key PD endpoint is the reduction in airway hyperresponsiveness. nih.govdovepress.com
The table below provides examples of primary PD endpoints used in various preclinical and clinical studies.
| Study Type | Primary Pharmacodynamic (PD) Endpoint | Reference |
| PDE9 Inhibitor Trial | Change from baseline in plasma cGMP | researcher.life |
| Insulin (B600854) Biosimilar Trial | Total area under the glucose infusion rate curve (AUCGIR) | nih.gov |
| Pulmonary Hypertension Trial | Percent change from baseline in Pulmonary Vascular Resistance (PVR) | dovepress.com |
| Hormone Therapy Trial | Incidence of estradiol (B170435) (E2) suppression | researcher.life |
Advanced Research Techniques
Isotopic Labeling and Metabolic Tracing in Lipid Metabolism Studies
Isotopic labeling is a powerful technique to trace the flow of atoms through metabolic pathways. nih.gov In the context of DGK and lipid metabolism, stable isotopes (like ¹³C or ²H) are incorporated into metabolic precursors, such as fatty acids or glycerol. frontiersin.orgbiorxiv.org
The process typically involves:
Introducing Labeled Precursors: Cells or animal models are supplied with precursors containing stable isotopes (e.g., ¹³C-labeled glucose, ¹³C-labeled fatty acids). frontiersin.orgwikipedia.org
Metabolic Incorporation: As the organism metabolizes these precursors, the isotopes are incorporated into various downstream molecules, including DAG and PA. nih.govembopress.org
Detection and Quantification: Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) is used to detect the labeled metabolites. symeres.com The mass shift caused by the heavy isotopes allows for the differentiation and quantification of newly synthesized lipids from the pre-existing pool. nih.govplos.org
This technique allows researchers to:
Determine Metabolic Flux: Quantify the rate at which DAG is converted to PA by DGK enzymes, providing a direct measure of enzyme activity in a physiological context. frontiersin.orgnih.gov
Elucidate Pathway Connections: Understand how different metabolic pathways intersect and influence the balance of lipid second messengers. For example, tracing can reveal how dietary components contribute to the lipid pools regulated by DGKs. biorxiv.org
Identify Novel Pathways: Discover previously uncharacterized metabolic routes for DAG and PA. embopress.org Recent studies have used ¹³C-serine tracing to define large metabolic sub-networks in cells. embopress.org
Subcellular Localization Studies of DGK Isoforms and Inhibitors
The function of DGK isoforms is tightly linked to their specific location within the cell, as they must be near the pools of DAG they are meant to phosphorylate. mdpi.comnih.gov Advanced microscopy and biochemical techniques are used to study this localization.
Fluorescent Protein Tagging: DGK isoforms are often tagged with fluorescent proteins like Green Fluorescent Protein (GFP). um.es These fusion proteins can be expressed in cells, and their location can be visualized using fluorescence microscopy. This allows for real-time tracking of DGK translocation between different cellular compartments (e.g., from the cytosol to the plasma membrane or nucleus) in response to specific stimuli. nih.govmdpi.com For example, DGKα translocates from the cytosol to the plasma membrane upon T-cell receptor stimulation. aai.orgnih.gov
Immunofluorescence: This technique uses antibodies specific to a particular DGK isoform. The primary antibody binds to the DGK protein, and a secondary antibody, which is conjugated to a fluorescent dye, binds to the primary antibody. This "stains" the protein, revealing its location within the cell.
Subcellular Fractionation: This biochemical method involves breaking open cells and separating their organelles and compartments (e.g., nucleus, plasma membrane, cytosol, endoplasmic reticulum) through centrifugation. mdpi.com The presence and amount of a specific DGK isoform in each fraction can then be determined using techniques like Western blotting.
Therapeutic Research Potential of Dgk Inhibition
Addressing Neurological Dysfunctions
DGK inhibitors are also being explored for their potential in treating neurological disorders. patsnap.com Several DGK isoforms, including DGKε, DGKζ, DGKβ, and DGKη, are involved in neural signaling and synaptic plasticity. patsnap.comnih.gov The dysregulation of these enzymes has been linked to conditions such as Alzheimer's, Parkinson's, epilepsy, and mood disorders. patsnap.comnih.govfrontiersin.org
DGKs regulate the balance of DAG and PA, which is critical for brain functions like memory and emotion. nih.gov For instance, DGKβ is involved in spine formation, DGKζ in spine maintenance, and DGKη has been correlated with seizures. nih.govresearchgate.net The DGKη gene has been identified as a susceptibility gene for bipolar disorder. frontiersin.org By correcting the imbalances in DAG and PA signaling, DGK inhibitors have the potential to restore normal neural function and slow disease progression in various neurodegenerative and psychiatric conditions. patsnap.com
Table of Mentioned Compounds
Implications for Synaptic Plasticity-Related Disorders
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. pnas.orgneurology.org Key forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), rely on the precise regulation of signaling molecules, including DAG. nih.govfrontiersin.org DGK enzymes are crucial modulators of synaptic plasticity by controlling DAG levels. nih.gov The inhibition of specific DGK isoforms, therefore, holds potential for treating disorders characterized by impaired synaptic plasticity, such as certain cognitive and neurodevelopmental disorders. pnas.orgnih.gov
Research has demonstrated the distinct roles of various DGK isoforms in regulating synaptic function. nih.govfrontiersin.org For instance, studies using knockout mice have been instrumental in elucidating these isoform-specific functions in the brain. frontiersin.org
DGKζ: This isoform is required for maintaining the structure of dendritic spines and for cerebellar LTD. nih.govnih.govembopress.org It interacts with postsynaptic density proteins and suppresses PKC activity under basal conditions, preparing the synapse for plasticity induction. nih.gov
DGKι: In contrast to the postsynaptic role of DGKζ, DGKι acts presynaptically to regulate mGluR-dependent LTD. nih.govembopress.org Its inhibition can normalize release probability and LTD at certain synapses. nih.gov
DGKβ: This isoform is involved in spine formation and has been linked to higher brain functions like memory and emotion. nih.govplos.org Knockout mice for DGKβ show impaired memory and cortical spine formation. plos.org
DGKε: The first demonstration of DGK involvement in synaptic plasticity was for LTP at synapses in the hippocampus, specifically involving DGKε. nih.gov
DGKθ: While its role is less studied, DGKθ is thought to regulate synaptic vesicle endocytosis, which could indirectly influence synaptic plasticity. nih.govnih.gov
The general role of DGKs in synaptic plasticity can be seen as that of a "coordinator," creating a local synaptic environment that is permissive for change by regulating DAG concentrations and interacting with other synaptic proteins. nih.gov Consequently, inhibiting a specific DGK isoform could potentially correct dysregulated synaptic plasticity underlying certain brain disorders. frontiersin.org
| DGK Isoform | Primary Location/Function in Synapse | Role in Synaptic Plasticity | Potential Therapeutic Implication |
|---|---|---|---|
| DGKζ | Postsynaptic; Spine Maintenance | Required for cerebellar LTD. nih.gov | Modulation of cognitive and motor learning. |
| DGKι | Presynaptic | Regulates mGluR-dependent LTD. nih.govembopress.org | Correction of neurotransmitter release deficits. |
| DGKβ | Postsynaptic; Spine Formation | Contributes to LTP, memory, and emotion. nih.govplos.org | Amelioration of memory impairments. |
| DGKε | Postsynaptic | Involved in hippocampal LTP. nih.gov | Enhancement of learning and memory processes. |
| DGKθ | Presynaptic | Regulates synaptic vesicle recycling. nih.gov | Modulation of synaptic transmission efficiency. |
Investigational Role in Neurodegenerative and Psychiatric Conditions
The dysregulation of DGK activity has been linked to the pathophysiology of several neurodegenerative and psychiatric diseases. patsnap.comfrontiersin.org This makes DGK inhibitors a promising avenue for developing novel treatments for these complex conditions. patsnap.com Neurodegenerative disorders are often characterized by the progressive loss of neurons and synapses, while psychiatric disorders can involve impairments in neural signaling and plasticity. pnas.orgnih.gov
Neurodegenerative Diseases:
Huntington's Disease (HD): Research has identified DGKε as a promising therapeutic target for HD. researchgate.net Increased levels of DGKε have been found in the striatum of HD mouse models, and reducing its activity has been shown to be protective. nih.gov In a cellular model of HD, the DGK inhibitor R59949 decreased cell death signals. nih.gov
Parkinson's Disease (PD): Genome-wide association studies (GWAS) have suggested a link between DGKθ and susceptibility to Parkinson's disease. nih.govfrontiersin.org PD is a chronic neurodegenerative disease, and targeting associated genetic factors is a key research strategy. nih.gov
Alzheimer's Disease (AD): While direct links to specific DGK inhibitors are still emerging, the pathology of AD involves impaired synaptic plasticity and the accumulation of misfolded proteins, processes in which DGK-mediated signaling pathways are involved. patsnap.comneurology.org
Psychiatric Conditions:
Bipolar Disorder (BPD): The DGKη (DGKH) gene has been repeatedly identified as a susceptibility gene for BPD. nih.govfrontiersin.org Alterations in this gene could lead to excessive PKC signaling, a state which has been observed in patients with BPD. pnas.org Mice lacking the DGKη gene exhibit mania-like behaviors that are sensitive to lithium, a common treatment for BPD. frontiersin.org Similarly, a splice variant of DGKβ has also been linked to BPD. plos.org
Schizophrenia: Genetic studies have implicated genes that regulate synaptic plasticity in schizophrenia. pnas.org Given the role of DGKs in this process, they represent potential targets. For instance, reduced levels of Regulator of G protein signaling 4 (RGS4), which inhibits signaling pathways that activate DAG production, are found in the prefrontal cortex of patients with schizophrenia. pnas.org
The therapeutic potential of DGK inhibitors in these conditions stems from their ability to rebalance (B12800153) the altered DAG and PA signaling pathways, which could help restore normal neural function and slow disease progression. patsnap.com
| Condition | Implicated DGK Isoform(s) | Key Research Finding | Reference |
|---|---|---|---|
| Huntington's Disease | DGKε | Inhibition or knockdown of DGKε attenuates mutant huntingtin toxicity. | researchgate.netnih.gov |
| Parkinson's Disease | DGKθ | Genome-wide association studies suggest a link between DGKθ and disease susceptibility. | nih.govfrontiersin.org |
| Bipolar Disorder | DGKη, DGKβ | DGKη gene variants are a risk factor; DGKη knockout mice show lithium-sensitive mania-like behaviors. | nih.govplos.orgfrontiersin.orgpnas.org |
| Schizophrenia | (General, via plasticity) | Impaired synaptic plasticity is a key feature; DGKs are critical regulators of plasticity. | pnas.orgpnas.org |
Novel Approaches in Metabolic Disorder Research (e.g., Diabetic Neuropathy)
DGK inhibitors are being explored for their potential in treating metabolic disorders. nih.govpatsnap.com The dysregulation of DGK activity and the associated lipid signaling pathways are implicated in conditions like type II diabetes and its complications. frontiersin.orgnih.gov
One of the most prevalent chronic complications of diabetes is diabetic neuropathy, a type of nerve damage resulting from microvascular injury caused by prolonged high blood glucose. nih.govwikipedia.org A key mechanism in the development of diabetic complications, including neuropathy and nephropathy, is the abnormal activation of protein kinase C (PKC) driven by an excess of de novo-synthesized diacylglycerol (DG). nih.gov
Since DGK enzymes phosphorylate and thus reduce the levels of DG, activating DGK is seen as a viable therapeutic strategy to counteract the pathological effects of high glucose. nih.gov Indeed, research has shown that activating DGK can ameliorate symptoms of diabetic nephropathy in animal models. nih.gov Conversely, inhibiting specific DGK isoforms could also be beneficial, depending on the precise downstream pathways affected in different tissues. For instance, DGK inhibitors are used to study the roles of DAG and PA signaling in metabolic regulation. scbt.com
Research highlights include:
The DG–PKC pathway is a key player in the pathogenesis of diabetic complications. nih.gov
Vitamin E has been shown to alleviate symptoms of diabetic nephropathy in rats by activating DGK and subsequently inhibiting PKC in the glomerulus. nih.gov
While activating certain DGKs appears beneficial for diabetic nephropathy, the roles of the ten different isoforms in various metabolic processes are still being unraveled, suggesting that isoform-specific inhibitors could offer more targeted therapeutic approaches for conditions like diabetic neuropathy. frontiersin.orgnih.gov The potential to mitigate symptoms of diabetic neuropathy is a significant driver for research into DGK's role in metabolic diseases. nih.gov
Challenges, Research Gaps, and Future Directions in Dgk Inhibitor Research
Achieving High Isoform Selectivity for Targeted Interventions
The human DGK family comprises ten distinct isoforms (α, β, γ, δ, ε, ζ, η, ι, θ, κ), each with specific tissue distributions and cellular functions. nih.govmdpi.com A primary challenge in the development of DGK inhibitors is achieving high selectivity for a single isoform. patsnap.com Most current inhibitors, including the widely studied compounds R59022 and R59949, exhibit activity against multiple isoforms, which can lead to off-target effects and complicate the interpretation of research findings. mdpi.comaacrjournals.org
For instance, R59949 is more selective for Ca2+-activated DGKs, such as the type I isoforms (α, β, γ), and has been shown to bind to the catalytic domain of DGKα. nih.gov The inhibitor DGK|AE-IN-1 demonstrates potent inhibition of both DGKα and DGKζ, with IC50 values of 0.65 µM and 0.25 µM, respectively. medchemexpress.com While this dual activity can be advantageous in contexts like cancer immunotherapy where both isoforms are relevant, it underscores the difficulty in creating truly monospecific inhibitors. portlandpress.com The development of isoform-selective inhibitors is crucial for dissecting the specific roles of each DGK variant in health and disease and for creating targeted therapies with improved safety profiles. patsnap.com
Overcoming Limitations in Current Research Tools and Methodologies
Progress in DGK inhibitor research is hampered by significant limitations in available research tools. A major obstacle is the lack of crystal structures for the catalytic domains of most mammalian DGK isoforms. mdpi.com This absence of high-resolution structural data prevents rational, structure-based drug design and a deep mechanistic understanding of how substrates and inhibitors interact with the active site. portlandpress.commdpi.com
Furthermore, the development of reliable and high-throughput screening assays remains a challenge. nih.gov The lipophilic nature of the substrate, diacylglycerol (DAG), complicates assay development. oncotarget.com While some non-radioactive assay methods have been developed, the need for more robust and widely accessible methodologies persists. nih.gov Chemical proteomics has emerged as a powerful tool to circumvent some of these issues, helping to identify novel ligand-binding sites on DGK enzymes, such as the atypical C1 domain of DGKα, which could be targeted for more selective inhibitor design. nih.gov
Development of Novel Chemical Scaffolds for DGK Inhibition
The existing arsenal (B13267) of DGK inhibitors is built around a limited number of chemical scaffolds. The most common inhibitors, R59022 and R59949, are structurally similar allosteric modulators that have been available for decades. mdpi.comnih.gov While useful as research tools, they possess drawbacks such as low potency and poor pharmacokinetic properties, limiting their clinical potential. mdpi.comnih.gov
There is a pressing need to discover and develop novel chemical scaffolds that offer improved potency, selectivity, and drug-like properties. nih.govdrugtargetreview.com Recent efforts have led to the identification of new classes of inhibitors. For example, through virtual screening, the compound AMB639752 was identified as a novel DGKα inhibitor with a different scaffold from the R59 series and no off-target effects on serotonin (B10506) receptors. mdpi.comresearchgate.net Similarly, compounds like CU-3, a selective ATP-competitive inhibitor of DGKα, and various heteroaryl fluoroalkenes represent a move towards new chemical entities. physiology.orgacs.org The chemical name for this compound is 8-((2S,5R)-4-(bis(4-chlorophenyl)methyl)-2,5-dimethylpiperazin-1-yl)-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile, indicating a distinct naphthyridine-based scaffold. clearsynth.com The expansion of chemical diversity is essential for overcoming the limitations of current inhibitors and for developing next-generation therapeutics. drugtargetreview.com
Table 1: Select DGK Inhibitors and Their Properties
| Inhibitor | Type | Target Isoform(s) | Key Findings |
| DGK | AE-IN-1 | ATP-Competitive (presumed) | DGKα, DGKζ |
| R59022 | Allosteric | Type I DGKs (α, β, γ) | One of the first widely used DGK inhibitors; has poor pharmacokinetic properties but has shown some in vivo efficacy. mdpi.comaacrjournals.orgnih.gov |
| R59949 | Allosteric | Type I DGKs (α, β, γ) | More selective than R59022 for Ca2+-activated DGKs; binds to the catalytic domain. nih.govoncotarget.com |
| Ritanserin (B1680649) | Allosteric | DGKα | A serotonin receptor antagonist repurposed as a DGKα inhibitor. mdpi.comresearchgate.net |
| CU-3 | ATP-Competitive | DGKα | Identified via high-throughput screening; potent and selective for DGKα. mdpi.comphysiology.org |
| AMB639752 | Unknown | DGKα | Novel scaffold identified through virtual screening; lacks off-target serotonin receptor activity. mdpi.comnih.gov |
Exploring Combinatorial Research Strategies for Enhanced Efficacy
The role of DGKs as modulators of key signaling pathways makes them prime candidates for combinatorial therapeutic strategies. portlandpress.com By targeting a DGK, particularly DGKα or DGKζ in an immunological context, it may be possible to enhance the efficacy of other treatments, such as checkpoint inhibitors or other targeted therapies. nih.govcsic.es
Recent preclinical research highlights this potential:
With Checkpoint Inhibitors: Pharmacological inhibition of DGKα can synergize with PD-1 targeted therapies to restore T-cell activation. mdpi.com A triple combination of a DGK inhibitor, an anti-CCR8 antibody (to deplete regulatory T-cells), and a PD-L1 blockade antibody resulted in superior tumor growth inhibition in mouse models compared to any single or dual therapy. researchgate.netbmj.com
With Other Kinase Inhibitors: Combined inhibition of DGKα and PI3K/Akt was more effective at reducing cancer cell growth and increasing apoptosis than PI3K inhibition alone. oncotarget.com Similarly, combining DGKα inhibition with Src inhibitors also showed enhanced effects. oncotarget.com
With CAR-T Cell Therapy: Genetic knockdown or pharmacological inhibition of DGKα and DGKζ has been shown to enhance the cytokine production and cytotoxicity of CAR-T cells, improving their antitumor activity. portlandpress.com
Future research must continue to explore these combinations to identify the most synergistic and clinically translatable strategies for various diseases, particularly cancer. researchgate.netcsic.es
Investigative Research on Specific DGK Isoforms with Undefined Roles
While significant research has focused on DGKα and DGKζ due to their prominent roles in T-cell function and cancer, the specific functions of many of the other eight DGK isoforms remain poorly understood. mdpi.comnih.gov For example, DGKβ and DGKθ are largely uncharacterized in platelets, where most other isoforms are expressed. ashpublications.org The roles of isoforms like DGKδ, DGKη, and DGKι are also less defined. mdpi.comlifechemicals.com
This lack of knowledge is partly due to the absence of isoform-specific inhibitors and genetic models for each variant. nih.govphysiology.org Future research should prioritize the characterization of these understudied isoforms. Understanding their unique tissue expression patterns, subcellular localizations, and physiological roles could reveal novel therapeutic targets for a wider range of diseases, including metabolic disorders like diabetes (DGKδ) and neurological conditions (DGKβ). aacrjournals.orglifechemicals.com For instance, studies on DGKγ in Purkinje cells have revealed its crucial role in motor coordination by modulating PKCγ activity. nih.gov
Translational Research Pathways from Preclinical Findings
Translating the promising preclinical findings of DGK inhibitors into clinical reality presents a significant hurdle. mdpi.comnih.gov The journey from a laboratory compound to a clinically approved drug is long and fraught with challenges. For DGK inhibitors, the primary barriers include the development of compounds with favorable pharmacokinetic and safety profiles. nih.govresearchgate.net
The first-generation inhibitors, R59022 and R59949, have very short half-lives and have seen minimal in vivo use, making them unlikely candidates for clinical development. aacrjournals.orgnih.gov While newer compounds like ritanserin have been proven safe in humans for other indications, their potency against DGKα may not be sufficient, and potential off-target effects remain a concern. mdpi.com
The successful clinical translation of DGK inhibitors will require:
Development of Potent and Selective Inhibitors: Creating new chemical entities with optimized, drug-like properties is paramount. nih.gov
Robust Preclinical Models: Utilizing sophisticated in vivo models that accurately reflect human disease to test efficacy and identify potential toxicities. oncotarget.com
Biomarker Identification: Discovering biomarkers to help stratify patients who are most likely to respond to DGK inhibitor therapy. csic.es
Rational Clinical Trial Design: Designing early-phase clinical trials that assess not only safety but also target engagement and pharmacodynamic effects, particularly for combination strategies. bmj.com
First-in-human clinical trials with selective DGK inhibitors are now reportedly underway, marking a critical step in the translational pathway for this promising class of drugs. bmj.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
